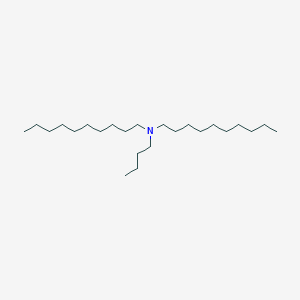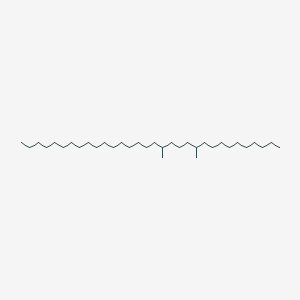
11,15-Dimethyldotriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,15-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70 It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.
化学反応の分析
Types of Reactions
11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.
科学的研究の応用
11,15-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
作用機序
The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
11,15-Dimethylheptatriacontane: Another long-chain alkane with similar structural properties but a longer carbon chain (C39H80).
10,22-Dimethyldotriacontane: A structurally similar compound with methyl groups at different positions on the carbon chain.
Uniqueness
11,15-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties. This positioning can affect its melting point, boiling point, and reactivity compared to other similar long-chain alkanes.
特性
CAS番号 |
73189-43-2 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC名 |
11,15-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChIキー |
UUJDZYYGXRDHGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



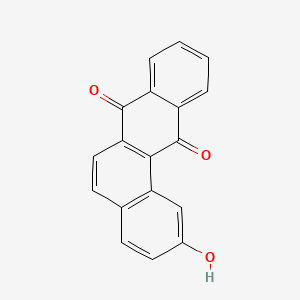
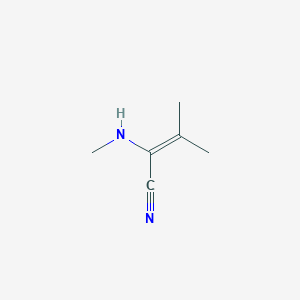
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
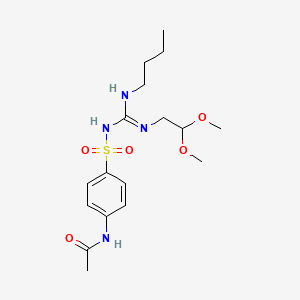
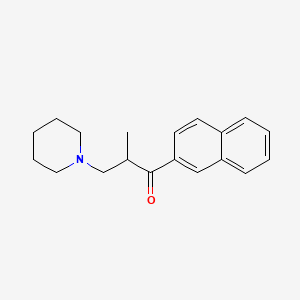


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
